Tert-butyl 4-[(2-methoxy-4-(methoxycarbonyl)phenoxy)methyl]piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib []. Vandetanib is a drug that inhibits certain proteins involved in cell signaling, specifically receptor tyrosine kinases, which play a role in cell growth and division. By inhibiting these proteins, Vandetanib can potentially slow or stop the growth of cancer cells.
Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate is a chemical compound that serves as a crucial intermediate in the synthesis of Vandetanib, a drug used in cancer treatment. This compound features a piperidine ring and various functional groups that contribute to its biological activity. Understanding its synthesis, structure, properties, and applications is essential for advancing research in medicinal chemistry.
This compound is classified as an organic piperidine derivative. It is synthesized primarily from piperidin-4-ylmethanol through a series of chemical reactions, including acylation and substitution processes. The compound's relevance is underscored by its role as an intermediate in the production of Vandetanib, which inhibits receptor tyrosine kinases involved in tumor growth and proliferation .
The synthesis of tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate involves a three-step process:
The molecular formula of tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate is C20H29NO6. The compound contains several key structural features:
The melting point of the compound ranges from 90°C to 92°C, indicating its solid-state characteristics at room temperature .
The chemical reactivity of tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate can be attributed to its functional groups. The compound can undergo:
These reactions are essential for modifying the compound for further medicinal chemistry applications .
Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate acts as an intermediate in the synthesis of Vandetanib, which functions by inhibiting receptor tyrosine kinases such as vascular endothelial growth factor receptors. This inhibition disrupts signaling pathways that promote cancer cell proliferation and survival, thereby exerting anti-tumor effects .
Key physical properties include:
Chemical properties include:
These properties are critical for determining the handling and application of the compound in laboratory settings .
Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate is primarily utilized in pharmaceutical research, particularly in the development of cancer therapies. Its role as an intermediate in Vandetanib synthesis highlights its importance in creating effective treatments against various cancers by targeting specific cellular signaling pathways involved in tumor growth .
The synthesis of tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate relies on multi-step strategies combining piperidine core assembly, Boc protection, and aromatic substituent functionalization. Key catalytic systems ensure stereoselectivity and regiocontrol.
Piperidine carboxylate synthesis typically employs reductive amination or ring-closing metathesis (RCM). For this compound, a 4-step sequence is optimal:
Table 1: Yield Optimization in Piperidine Core Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Reductive amination | NaBH₃CN, MeOH, 24h | 78 | 92.5 |
Boc protection | Boc₂O, DMAP, DCM, 0°C→RT | 95 | 98.0 |
C4-Lithiation | n-BuLi, THF, −78°C, 1h | 82 | 94.3 |
The phenoxymethyl arm derives from methyl 4-hydroxy-3-methoxybenzoate. Critical intermediates:
Functionalization protocol:
Table 2: Intermediate Characterization Data
Intermediate | Molecular Formula | MW (g/mol) | Key NMR (δ, ppm) |
---|---|---|---|
A | C₁₁H₂₀BrNO₂ | 278.19 | 3.40 (d, 2H, CH₂Br), 4.05 (m, 2H, N-CH₂) |
B | C₉H₁₀O₄ | 182.18 | 7.65 (d, 1H, ArH), 6.85 (s, 1H, ArH) |
Piperidine stereoselectivity: Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee for cis-4-substituted piperidines. Optimal conditions:
Table 3: Catalytic Efficiency Comparison
Reaction | Catalyst | ee or Yield (%) | Selectivity |
---|---|---|---|
Piperidine hydrogenation | Ru(R)-BINAP₂ | 92 ee | cis:trans = 19:1 |
Methoxycarbonylation | Pd(PPh₃)₄, CO (1 atm) | 89 | N/A |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: